2,5-diethoxy-N-(1H-indazol-6-yl)benzenesulfonamide
Overview
Description
2,5-diethoxy-N-(1H-indazol-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
The synthesis of 2,5-diethoxy-N-(1H-indazol-6-yl)benzenesulfonamide involves several steps, typically starting with the preparation of the indazole core. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate (Cu(OAc)2) to facilitate the formation of the indazole ring . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yields and purity.
Chemical Reactions Analysis
2,5-diethoxy-N-(1H-indazol-6-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Scientific Research Applications
2,5-diethoxy-N-(1H-indazol-6-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-diethoxy-N-(1H-indazol-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the reduction of inflammation.
Comparison with Similar Compounds
2,5-diethoxy-N-(1H-indazol-6-yl)benzenesulfonamide can be compared with other indazole derivatives, such as:
1H-indazole: Known for its anti-inflammatory and anticancer properties.
2H-indazole: Used in the treatment of respiratory diseases due to its selective inhibition of phosphoinositide 3-kinase δ.
Imidazole derivatives: These compounds also exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.
The uniqueness of this compound lies in its specific structural modifications, which enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2,5-diethoxy-N-(1H-indazol-6-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-3-23-14-7-8-16(24-4-2)17(10-14)25(21,22)20-13-6-5-12-11-18-19-15(12)9-13/h5-11,20H,3-4H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPJMBNJLWJIBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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